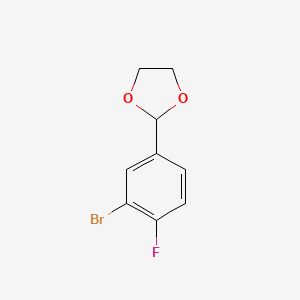

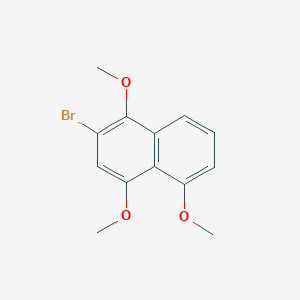

![molecular formula C8H5N3O4 B1599716 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid CAS No. 73903-18-1](/img/structure/B1599716.png)

5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid

Overview

Description

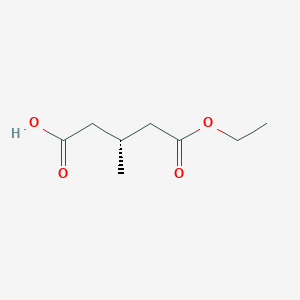

5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid is a chemical compound with the molecular formula C8H5N3O4 . It is a heterocyclic aromatic organic compound, which can be viewed as fused rings of the aromatic compounds benzene and imidazole . The compound has a molecular weight of 207.14 g/mol .

Molecular Structure Analysis

The molecular structure of 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid includes three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis

5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid has a molecular weight of 207.14 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5. It has a rotatable bond count of 1. Its exact mass and monoisotopic mass are 207.02800565 g/mol. Its topological polar surface area is 112 Ų. It has a heavy atom count of 15 .Scientific Research Applications

Antimicrobial Agents

The 5-nitroimidazole scaffold is known for its significant anti-infectious activities. Compounds like metronidazole, secnidazole, and ornidazole, which contain 5-nitroimidazole, are used as chemotherapeutic agents to inhibit the growth of anaerobic bacteria and some protozoa .

Metal-Organic Frameworks (MOFs)

Novel MOFs have been synthesized using organic linkers derived from 5-nitroimidazole compounds. These frameworks, combined with metal ions like Al, Cr, and Cu, have potential applications in gas storage, catalysis, and more .

Synthesis of Functional Molecules

Imidazoles are key components in functional molecules used in various everyday applications. Recent advances have focused on the regiocontrolled synthesis of substituted imidazoles for diverse uses .

Anti-tubercular Activity

Imidazole derivatives have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis. This highlights their potential therapeutic application in treating tuberculosis .

Versatility in Synthetic Chemistry

Imidazole and its derivatives are versatile in synthetic chemistry, finding applications in medicine and industry. They are involved in diverse multicomponent reactions conducted under different conditions to create a variety of compounds .

Mechanism of Action

Target of Action

It’s worth noting that imidazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities .

Mode of Action

Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives have been reported to interact with various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

It’s worth noting that the compound is a solid at room temperature and should be stored in a dry environment at 2-8°c .

Result of Action

Imidazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

It’s worth noting that the compound should be stored in a dry environment at 2-8°c to maintain its stability .

properties

IUPAC Name |

6-nitro-1H-benzimidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-8(13)7-9-5-2-1-4(11(14)15)3-6(5)10-7/h1-3H,(H,9,10)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEMJEXTHJEELQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441732 | |

| Record name | 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73903-18-1 | |

| Record name | 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

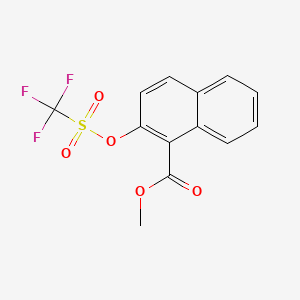

![2-[(E)-2-phenylethenyl]pyridin-3-amine](/img/structure/B1599641.png)

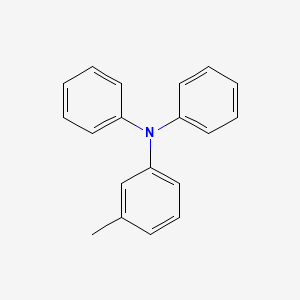

![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride](/img/structure/B1599644.png)

![(1S,2S,3R,5S)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B1599655.png)